3-Benzoyl-4-hydroxybenzoic acid
Description
3-Benzoyl-4-hydroxybenzoic acid (C₁₄H₁₀O₄) is a benzoic acid derivative featuring a benzoyl group at the 3-position and a hydroxyl group at the 4-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for designing anti-inflammatory agents. For instance, it was employed as a precursor to synthesize ten novel 2-(4-hydroxy-3-benzoyl)benzamide-5-phenyl-1,3,4-oxadiazole derivatives, which exhibited cyclooxygenase-2 (COX-2) antagonist activity and anti-inflammatory effects in preclinical models . Its structure combines electron-withdrawing (benzoyl) and electron-donating (hydroxyl) groups, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C14H10O4 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-benzoyl-4-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10O4/c15-12-7-6-10(14(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,15H,(H,17,18) |
InChI Key |
KGRKJYGLMFPCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(=O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 4-hydroxybenzoic acid exhibit notable antimicrobial properties. For instance, studies indicate that 3-benzoyl-4-hydroxybenzoic acid and its derivatives can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, which may lead to therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Recent studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. Its ability to induce apoptosis in cancer cells positions it as a promising candidate for anticancer drug development .
Agricultural Applications
Pesticidal Activity
The compound has been explored for its pesticidal properties. It has shown efficacy against certain pests and pathogens affecting crops, suggesting its potential use as a natural pesticide or plant growth regulator .
Herbicide Development
Research indicates that derivatives of 4-hydroxybenzoic acid can be developed into herbicides due to their ability to inhibit specific enzymatic pathways in plants, thereby controlling unwanted vegetation effectively .
Material Science Applications
Polymer Synthesis
this compound serves as a monomer in the synthesis of high-performance polymers such as polybenzoxazole. These polymers are known for their thermal stability and mechanical strength, making them suitable for aerospace and electronic applications .
Nanotechnology
In nanotechnology, this compound has been utilized in the fabrication of nanostructured materials. Its unique properties facilitate the development of nanocomposites with enhanced mechanical and thermal properties .
Case Study 1: Antimicrobial Efficacy
A study conducted by Barasker et al. (2024) evaluated the antimicrobial activity of various hydroxybenzoic acid derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a natural preservative in food and pharmaceutical products.
Case Study 2: Anti-inflammatory Mechanisms
Research published in the Journal of Research in Pharmacy (2021) explored the anti-inflammatory mechanisms of this compound. The compound was shown to reduce pro-inflammatory cytokine levels in cell cultures, suggesting its application in treating chronic inflammatory conditions.
Comparison with Similar Compounds
3-Geranyl-4-hydroxybenzoic Acid
- Structure : Contains a geranyl group (C₁₀H₁₅, a terpene chain) at the 3-position.
- Properties: The geranyl substituent enhances lipophilicity, making it suitable for membrane-associated biological processes. It is hypothesized to participate in biosynthetic pathways involving prenylation, similar to ubiquinone biosynthesis intermediates .
- Applications: Potential use in natural product synthesis and studies on terpenoid metabolism.
4-Hydroxy-3-octaprenylbenzoic Acid
- Structure : Features an octaprenyl chain (C₄₀H₆₄) at the 3-position.
- Properties: The extended hydrophobic chain drastically reduces aqueous solubility, favoring lipid bilayer incorporation. This compound is implicated in bacterial menaquinone biosynthesis, highlighting its role in electron transport systems .
- Applications : Research on bacterial metabolism and enzyme interactions.
4-Benzyloxy-3-methoxybenzoic Acid
- Structure : Substituted with a benzyloxy group (OCH₂C₆H₅) at the 4-position and a methoxy group (OCH₃) at the 3-position.
- Properties : The benzyloxy group provides steric hindrance, while the methoxy group increases electron density on the ring. This combination alters acidity (predicted pKa ~2.77–4.5) and reactivity compared to the parent compound .
- Applications : Intermediate in organic synthesis, particularly for protecting hydroxyl groups during multi-step reactions.
3-Acetyl-4-hydroxybenzoic Acid
- Structure : Substituted with an acetyl group (COCH₃) at the 3-position.
- Properties : The acetyl group is less electron-withdrawing than benzoyl, leading to a higher pKa for the hydroxyl group. This compound is used to synthesize α,β-unsaturated ketones for natural product analogs .
- Applications : Precursor in the synthesis of bioactive molecules, such as methyl taboganate.
3-Chloro-4-hydroxybenzoic Acid
- Structure : Features a chloro substituent (Cl) at the 3-position.
- Properties : The electron-withdrawing chlorine increases the acidity of the hydroxyl group (pKa ~2.77) compared to this compound. It is used in antimicrobial and herbicide research .
- Applications : Studies on halogenated benzoic acids’ bioactivity.
4-Hydroxybenzoic Acid
Table 1: Structural and Functional Comparison of this compound and Analogues
Preparation Methods
Reaction Mechanism and Conditions
This method employs 4-hydroxybenzoic acid and benzyl alcohol under nitrogen atmosphere, using dibutyltin oxide or tetraisopropoxy titanium as catalysts and xylene as a water-carrying agent. Key parameters include:
-
Molar ratio : 1:4–1:5 (4-hydroxybenzoic acid : benzyl alcohol)
-
Catalyst loading : 0.5–1.2% of 4-hydroxybenzoic acid’s molar weight
-
Temperature profile :
-
Reflux at 180–200°C for 6 hours
-
Vacuum distillation at 150–200°C for solvent recovery
-
Workup and Purification
Post-reaction, the crude product is dissolved in toluene , cooled to 0°C for crystallization, and washed with cold toluene. Final purification via vacuum drying yields 96% purity (HPLC) with an overall yield of 94–96% .
Nucleophilic Substitution with Benzyl Chloride
Process Overview
This route reacts 4-hydroxybenzoic acid with benzyl chloride in the presence of a supported amide catalyst (e.g., polyamide beds). The reaction is intensified via:
-
Turbulent flow reactors or ultrasonic mixing
-
Solvent system : Toluene for purification
Key Advantages
-
Continuous processing capability
-
Reduced byproducts due to efficient mixing
Catalytic Hydrogenation of Nitro Precursors
Synthesis from 3-Nitro-4-Hydroxybenzoic Acid
3-nitro-4-hydroxybenzoic acid undergoes hydrogenation using Pd/C catalyst under 0.6–1.0 MPa H₂ pressure at 95–100°C. Critical steps include:
-
Acidification with HCl to pH 1–2
-
Decolorization via activated carbon and SnCl₂
-
Crystallization at 0–5°C
Performance Metrics
Biocatalytic Synthesis via Microbial Fermentation
Engineered E. coli Strains
Genetically modified E. coli expressing GriI and GriH enzymes converts phosphodihydroxyacetone (DHAP) and aspartic acid semialdehyde (ASA) into 3-benzoyl-4-hydroxybenzoic acid.
Fermentation Parameters
Microwave-Assisted Synthesis
Rapid Esterification
A solvent-free approach uses isopropanol and solid acid catalysts under microwave irradiation (500 W, 40–60°C).
Optimization Data
| Parameter | Value |
|---|---|
| Reaction time | 1–3 hours |
| Yield | 78% |
| Purity (HPLC) | ≥99.9% |
| Solvent for recrystallization | Toluene/cyclohexane |
Comparative Analysis of Methods
Q & A
Q. What are the recommended laboratory methods for synthesizing 3-Benzoyl-4-hydroxybenzoic acid?
- Methodological Answer: Enzymatic routes optimized for hydroxybenzoic acid derivatives (e.g., 4-hydroxybenzoic acid) can be adapted for synthesis. Bhalla et al. (2014) demonstrated enzymatic pathways using regioselective enzymes to introduce hydroxyl and benzoyl groups efficiently . For chemical synthesis, consider Friedel-Crafts acylation on 4-hydroxybenzoic acid with benzoyl chloride, followed by purification via recrystallization (ethanol/water). Monitor reaction progress using TLC (silica gel, UV detection) and confirm purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water).
Q. How can researchers validate the structural identity of this compound post-synthesis?
- Methodological Answer: Combine spectroscopic techniques:
- NMR : Compare H and C spectra with reference data for analogous compounds (e.g., 4-hydroxybenzoic acid ). Key peaks include aromatic protons (δ 6.8–8.1 ppm) and carboxylic acid (δ ~12 ppm).
- HPLC-MS : Use reverse-phase chromatography with ESI-MS to confirm molecular ion ([M-H] at m/z 255.06).
- FTIR : Identify carbonyl (C=O, ~1680 cm) and hydroxyl (O-H, ~3200 cm) stretches .
Advanced Research Questions
Q. What experimental strategies are effective for studying this compound’s interactions with biological targets (e.g., DNA or enzymes)?
- Methodological Answer:
- Spectroscopic Analysis : Use UV-Vis titration to monitor hypochromic shifts (e.g., λ~260 nm for DNA interactions) . Calculate binding constants via Benesi-Hildebrand plots.
- Viscometry : Measure changes in DNA viscosity upon compound binding to infer intercalation or groove-binding modes .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and docking simulations (AutoDock Vina) to identify binding sites .
Q. How should researchers resolve contradictory data on the solubility and stability of this compound in polar vs. nonpolar solvents?
- Methodological Answer:
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–9) using nephelometry.
- Thermal Stability : Conduct DSC analysis (heating rate 10°C/min, N atmosphere) to identify decomposition temperatures .
- Storage Optimization : Store at 2–8°C in amber vials to prevent photodegradation, as recommended for similar hydroxybenzoic acids .
Q. What computational approaches are suitable for predicting the reactivity of this compound in drug design?
- Methodological Answer:
- DFT Studies : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with COX-2) using GROMACS to evaluate binding stability.
- QSAR Modeling : Corrogate substituent effects (e.g., benzoyl vs. acetyl groups) using Hammett constants and regression analysis .
Data Contradiction and Reproducibility
Q. How can discrepancies in reported bioactivity data for this compound derivatives be addressed?
- Methodological Answer:
- Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity, COX-2 inhibition kits) to minimize variability.
- Metabolomic Profiling : Compare intracellular metabolite levels (via LC-MS) to identify confounding factors (e.g., endogenous hydroxy acids) .
- Cross-Validation : Replicate studies in independent labs using identical lot numbers of reagents and equipment settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
